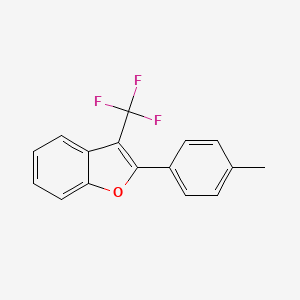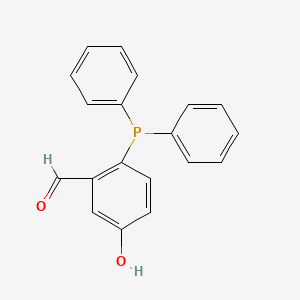
2-(Diphenylphosphino)-5-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is an organophosphorus compound that features both a phosphine and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with diphenylphosphine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diphenylphosphine displaces the bromine atom on the benzaldehyde ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphino)-5-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphine group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: 2-(Diphenylphosphino)-5-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphino)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers through its phosphine group, influencing the reactivity and selectivity of the metal complex. The aldehyde and hydroxyl groups can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
2-(Diphenylphosphino)benzaldehyde: Similar in structure but lacks the hydroxyl group.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: Another diphosphine ligand with a different backbone structure.
Uniqueness
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is unique due to the presence of both a phosphine and an aldehyde functional group on the same molecule, along with a hydroxyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
351418-52-5 |
|---|---|
Molekularformel |
C19H15O2P |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H15O2P/c20-14-15-13-16(21)11-12-19(15)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H |
InChI-Schlüssel |
CRYVKRNGSFPJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



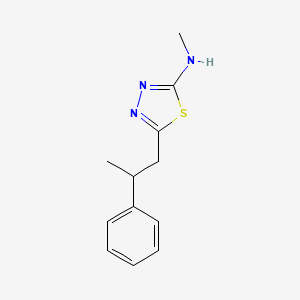
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
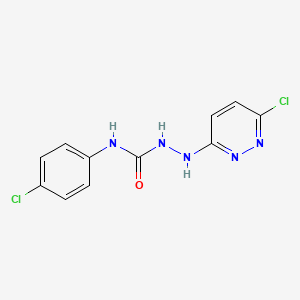
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)

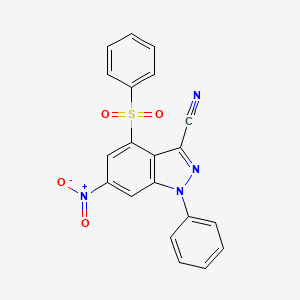
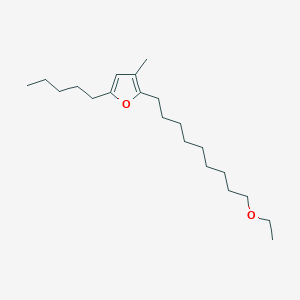
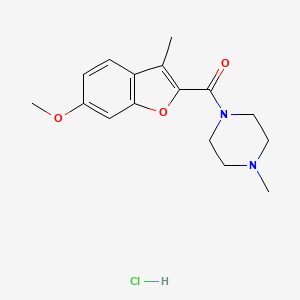
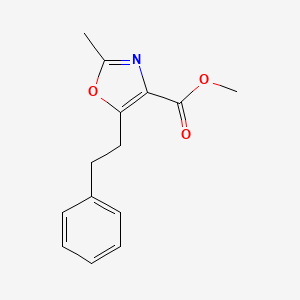
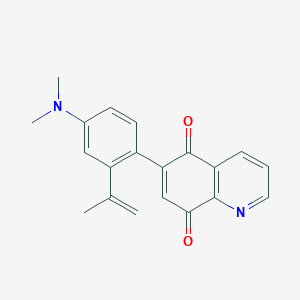
![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
